molecular formula C13H11NO5 B1449029 3-[(1,3-Benzodioxol-5-ylmethyl)amino]-4-methoxycyclobut-3-ene-1,2-dione CAS No. 1858249-84-9

3-[(1,3-Benzodioxol-5-ylmethyl)amino]-4-methoxycyclobut-3-ene-1,2-dione

Cat. No. B1449029
M. Wt: 261.23 g/mol
InChI Key: QTWCQCPZPHJWNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(1,3-Benzodioxol-5-ylmethyl)amino]-4-methoxycyclobut-3-ene-1,2-dione, also known as cyclobutenedione, is an important compound in the field of synthetic organic chemistry. It is a versatile molecule that can be used in a variety of applications, including drug synthesis, polymer synthesis, and as a catalyst in chemical reactions. Cyclobutenedione is a highly reactive compound due to its cyclic structure, and its reactivity can be further enhanced by functionalization with various functional groups. The versatility of cyclobutenedione makes it an attractive molecule for research and development in the pharmaceutical and chemical industries.

Scientific Research Applications

1. Applications in Medicinal Chemistry

Squaric acid derivatives, like 3-[(1,3-Benzodioxol-5-ylmethyl)amino]-4-methoxycyclobut-3-ene-1,2-dione, show potential applications in medicinal chemistry. Their versatility as synthons allows them to act as non-classical bioisosteric replacements for various functional groups. This includes applications in antitumor and antiviral screening (Lu, Lu, & Honek, 2017).

2. Role in Supramolecular Chemistry

This compound and its derivatives can form complex supramolecular assemblies, crucial in the development of advanced materials and drugs. Their ability to participate in ion-pair and hydrogen bonding interactions, along with π–π stacking, is significant for such assemblies (Prohens, Portell, Font‐Bardia, Bauzá, & Frontera, 2017).

3. Use in Synthesis of Novel Compounds

This chemical is instrumental in the synthesis of a variety of novel compounds. For instance, its derivatives are used in the preparation of benzothiazepines, which have potential pharmacological applications (Chauhan, Joshi, Singh, & Sachdeva, 2008).

4. Contribution to Heterocyclic Chemistry

It plays a role in the development of heterocyclic systems, which are crucial in drug design and discovery. This includes the preparation of azabicyclo compounds and exploration of their chemical behavior (Hatanaka, Ohta, Simamura, & Yoshida, 1971).

5. Impact on Organic Synthesis

It is valuable in organic synthesis, particularly in the formation of cyclic compounds. This includes the development of cyclobutenediones and exploration of their reactivity, which is pivotal in creating diverse organic molecules (Abou-Teim, Hacker, Jansen, Mcomie, & Perry, 1981).

properties

IUPAC Name

3-(1,3-benzodioxol-5-ylmethylamino)-4-methoxycyclobut-3-ene-1,2-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO5/c1-17-13-10(11(15)12(13)16)14-5-7-2-3-8-9(4-7)19-6-18-8/h2-4,14H,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTWCQCPZPHJWNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=O)C1=O)NCC2=CC3=C(C=C2)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(1,3-Benzodioxol-5-ylmethyl)amino]-4-methoxycyclobut-3-ene-1,2-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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